Spectroscopic Characterization of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one: A Technical Guide
Spectroscopic Characterization of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(5-Methylthiophen-2-yl)oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this heterocyclic compound. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by data from analogous structures.
Introduction
4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the oxazolidinone core in various therapeutic agents, notably as antibacterial agents. The oxazolidinone ring system is a key pharmacophore, and its substitution with various aromatic and heteroaromatic moieties, such as the 5-methylthiophene group, allows for the fine-tuning of its biological activity. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic processes. This guide provides a detailed spectroscopic roadmap for this specific molecule.
The structure of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is presented below:
Figure 1: Chemical structure of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one are detailed below. These predictions are based on the analysis of its constituent fragments: the 4-substituted oxazolidin-2-one ring and the 2,5-disubstituted thiophene moiety, with reference to similar published structures.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-N | 7.5 - 8.5 | br s | - |
| H-4 (Oxazolidinone) | 5.0 - 5.2 | t | ~8.0 |
| H-5a (Oxazolidinone) | 4.6 - 4.8 | dd | ~8.0, 6.0 |
| H-5b (Oxazolidinone) | 4.1 - 4.3 | t | ~8.0 |
| H-3' (Thiophene) | 6.8 - 7.0 | d | ~3.5 |
| H-4' (Thiophene) | 6.6 - 6.8 | d | ~3.5 |
| CH₃ (Thiophene) | 2.4 - 2.6 | s | - |
Interpretation of the ¹H NMR Spectrum:
The proton NMR spectrum is expected to show distinct signals for the oxazolidinone and the methyl-thiophene moieties.
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Oxazolidinone Ring Protons: The methine proton at the C-4 position, being adjacent to both the thiophene ring and the nitrogen atom, is expected to resonate as a triplet in the range of 5.0-5.2 ppm. The two diastereotopic protons at the C-5 position will appear as distinct signals. H-5a is anticipated to be a doublet of doublets around 4.6-4.8 ppm, while H-5b will likely be a triplet around 4.1-4.3 ppm, due to geminal and vicinal couplings.
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Thiophene Ring Protons: The two protons on the thiophene ring are expected to appear as doublets in the aromatic region, with a characteristic small coupling constant of approximately 3.5 Hz. The proton at the C-3' position will likely be slightly downfield compared to the proton at C-4'.
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Methyl Protons: The methyl group attached to the thiophene ring will give rise to a sharp singlet at approximately 2.4-2.6 ppm.
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NH Proton: The proton on the nitrogen of the oxazolidinone ring is expected to be a broad singlet in the downfield region of 7.5-8.5 ppm, and its chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | 158 - 160 |
| C-4 | 55 - 58 |
| C-5 | 70 - 73 |
| C-2' (Thiophene) | 140 - 143 |
| C-5' (Thiophene) | 138 - 141 |
| C-3' (Thiophene) | 125 - 127 |
| C-4' (Thiophene) | 123 - 125 |
| CH₃ (Thiophene) | 14 - 16 |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
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Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is expected to have the most downfield chemical shift, appearing in the range of 158-160 ppm.
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Oxazolidinone Ring Carbons: The C-5 carbon, being attached to oxygen, will resonate around 70-73 ppm, while the C-4 carbon, attached to the thiophene ring and nitrogen, will be found further upfield at approximately 55-58 ppm.
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Thiophene Ring Carbons: The quaternary carbons of the thiophene ring (C-2' and C-5') will appear in the downfield region of the aromatic carbons, around 138-143 ppm. The protonated carbons (C-3' and C-4') will be observed at higher field, between 123-127 ppm.
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Methyl Carbon: The methyl carbon will show a characteristic upfield signal at approximately 14-16 ppm.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
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Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one are summarized below.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| C-H Stretch (Aromatic/Thiophene) | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic/Oxazolidinone) | 2850 - 3000 | Medium |
| C=O Stretch (Amide/Carbamate) | 1730 - 1750 | Strong |
| C=C Stretch (Thiophene) | 1500 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch | 1000 - 1200 | Strong |
Interpretation of the IR Spectrum:
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N-H Stretch: A medium intensity band is expected in the region of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the oxazolidinone ring.
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C=O Stretch: The most characteristic and intense absorption will be the carbonyl (C=O) stretching vibration of the cyclic carbamate, which is expected to appear at a relatively high wavenumber, around 1730-1750 cm⁻¹, due to the ring strain.
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C-H Stretches: The spectrum will show C-H stretching vibrations for the thiophene ring protons just above 3000 cm⁻¹ and for the aliphatic protons of the oxazolidinone ring just below 3000 cm⁻¹.
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Thiophene Ring Vibrations: Absorptions corresponding to the C=C stretching vibrations of the thiophene ring are expected in the 1500-1600 cm⁻¹ region.
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C-O and C-N Stretches: Strong to medium bands corresponding to the C-O and C-N stretching vibrations of the oxazolidinone ring will be present in the fingerprint region (1000-1350 cm⁻¹).
Experimental Protocol for IR Spectroscopy
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
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Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 198.0481 | Protonated molecular ion |
| [M]⁺˙ | 197.0405 | Molecular ion |
| [M-CO₂]⁺˙ | 153 | Loss of carbon dioxide |
| [C₅H₅S]⁺ | 97 | 5-Methylthiophen-2-yl cation |
| [C₄H₃S]⁺ | 83 | Thienyl fragment |
Interpretation of the Mass Spectrum:
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Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of 197, corresponding to the molecular weight of the compound. A prominent protonated molecular ion ([M+H]⁺) at m/z 198 is also anticipated, especially with soft ionization techniques like Electrospray Ionization (ESI).
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Key Fragmentation Pathways: The fragmentation of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one is likely to proceed through several key pathways. A characteristic loss of CO₂ from the oxazolidinone ring would result in a fragment at m/z 153. Cleavage of the bond between the oxazolidinone and thiophene rings would lead to the formation of the stable 5-methylthiophen-2-yl cation at m/z 97. Further fragmentation of the thiophene ring could also be observed.
Figure 3: A plausible fragmentation pathway for 4-(5-Methylthiophen-2-yl)oxazolidin-2-one in mass spectrometry.
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions, while Electrospray Ionization (ESI) is a softer method that will likely produce a prominent protonated molecular ion.
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Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one. The predicted NMR, IR, and MS spectra, along with their detailed interpretations and standardized experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide serves as a self-validating system, where the congruence of data from these independent analytical techniques will provide unambiguous confirmation of the structure and purity of the target compound.
References
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PubChem. 2-Methylthiophene. National Center for Biotechnology Information. [Link]
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PubChem. 2-Oxazolidinone. National Center for Biotechnology Information. [Link]
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NIST Chemistry WebBook. Oxazolidin-2-one. National Institute of Standards and Technology. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
